1-(4-Nitrophenyl)naphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXDNMCSJKMAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Properties & Synthetic Protocols of Nitrophenyl-Substituted Naphthalenes
Executive Summary
Nitrophenyl-substituted naphthalenes represent a class of "push-pull" chromophores where the electron-rich naphthalene core (donor) interacts with the electron-deficient nitro group (acceptor). This guide provides a comprehensive technical analysis of their electronic structure, synthetic pathways, and applications in drug discovery and bio-imaging.
For researchers, the critical value of these compounds lies in their solvatochromism . The intramolecular charge transfer (ICT) state is highly sensitive to environmental polarity, making these molecules exceptional probes for mapping hydrophobic pockets in proteins or lipid membrane dynamics during drug binding assays.
Molecular Architecture & Electronic Theory
The electronic behavior of nitrophenyl-naphthalenes is governed by the torsion angle between the naphthalene and phenyl rings. Unlike planar systems, the steric hindrance at the peri-positions (specifically in 1-substituted naphthalenes) forces a twisted geometry.
The "Push-Pull" Mechanism
-
Ground State (
): The molecule exhibits a twisted conformation, limiting -conjugation. -
Excited State (
): Upon photoexcitation, an Intramolecular Charge Transfer (ICT) occurs from the naphthalene donor to the nitrophenyl acceptor. This creates a giant dipole moment. -
Solvent Relaxation: In polar solvents, the solvent cage reorients to stabilize this highly dipolar ICT state, lowering its energy and causing a bathochromic (red) shift in emission.
Structural Case Study: 1-Methoxy-4-(4-nitrophenyl)naphthalene
This specific derivative is a benchmark for the class. The methoxy group at the C1 position acts as an auxiliary auxochrome, enhancing the electron density of the naphthalene ring and amplifying the push-pull effect with the nitro group at the C4 position of the phenyl ring [1].
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][2][3]
The most robust route to nitrophenyl-naphthalenes is Palladium-catalyzed cross-coupling. This protocol is optimized for high yields (>90%) and functional group tolerance.[1]
Standard Operating Procedure (SOP)
Reaction: 1-Bromo-4-nitronaphthalene + Phenylboronic acid derivative
Reagents & Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (5 mol%) -
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v) - Critical for solubility of inorganic base and organic reactants.
-
Temperature: Reflux (
C) under Inert Atmosphere ( or ).
Synthetic Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of nitrophenyl-substituted naphthalenes.
Photophysical Characterization
The defining feature of these compounds is their environmental sensitivity. The data below illustrates the solvatochromic shift for 1-methoxy-4-(4-nitrophenyl)naphthalene , a representative probe [1].
Solvatochromic Data Table
| Solvent | Polarity ( | Absorption | Emission | Stokes Shift ( | Visual Color |
| Hexane | 0.009 | 360 | 410 | 3,380 | Violet/Blue |
| Toluene | 0.099 | 365 | 450 | 5,170 | Blue |
| Chloroform | 0.259 | 370 | 510 | 7,420 | Green |
| Acetonitrile | 0.460 | 372 | 590 | 9,930 | Orange |
| Methanol | 0.762 | 375 | 630 | 10,800 | Red |
Interpretation:
-
Large Stokes Shift: As polarity increases, the emission shifts drastically to the red (bathochromic). This confirms the stabilization of the ICT excited state.
-
Non-Fluorescence: In extremely polar solvents (like water), fluorescence quantum yield often drops due to "energy gap law" non-radiative decay or twisting into a non-emissive TICT state [1].
Jablonski Diagram: The ICT Mechanism
Figure 2: Energy pathway showing the relaxation from the Locally Excited (LE) state to the Intramolecular Charge Transfer (ICT) state, which is responsible for the solvatochromic emission.
Electrochemical Properties & Drug Discovery Applications
Electrochemical Gap (HOMO/LUMO)
Cyclic Voltammetry (CV) typically reveals:
-
Oxidation: Irreversible oxidation of the naphthalene core (
V vs. SCE). -
Reduction: Reversible reduction of the nitro group (
V vs. SCE). -
Significance: The low-lying LUMO (due to the nitro group) makes these compounds electron-transporting (n-type) materials, relevant for organic electronics, but also indicates their susceptibility to metabolic reduction in biological systems [2].
Application: Polarity-Sensitive Biological Probes
In drug development, determining where a drug binds is as important as if it binds.
-
Hydrophobic Pocket Sensing: When a nitrophenyl-naphthalene probe binds to a protein (e.g., Human Serum Albumin), it enters a hydrophobic pocket.
-
The Signal: The local environment changes from polar (buffer) to non-polar (protein pocket).
-
The Readout: The emission shifts from Red/Non-fluorescent (in buffer) to Blue/Green (in pocket) with a massive increase in intensity. This "Turn-On" effect is self-validating [3].
References
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Source: Royal Society of Chemistry (RSC) / ResearchGate URL:[Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Source: PubMed / NIH URL:[Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Source: ResearchGate URL:[2][3][Link]
Sources
Methodological & Application
Synthesis of 1-(4-Nitrophenyl)naphthalene via Suzuki-Miyaura coupling
Application Note: High-Efficiency Synthesis of 1-(4-Nitrophenyl)naphthalene via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a critical biaryl scaffold used in the development of solvatochromic dyes, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates.
The synthesis utilizes the Suzuki-Miyaura cross-coupling reaction , chosen for its functional group tolerance (specifically the nitro group) and mild conditions.[1] This guide addresses specific challenges inherent to this substrate pair: the steric hindrance of the naphthalene peri-hydrogen and the electronic deactivation associated with the nitro group.
Strategic Analysis & Reaction Design
The Chemical Challenge
Synthesizing this compound presents two distinct mechanistic hurdles:
-
Steric Hindrance: The 1-position of naphthalene is sterically crowded due to the peri-hydrogen at position 8. This slows the oxidative addition step and can hinder reductive elimination.
-
Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing.
Route Selection
While both combinations are possible, this protocol focuses on Route A (1-Bromonaphthalene + 4-Nitrophenylboronic acid) as it utilizes the more stable and commercially ubiquitous liquid bromide. However, Route B is discussed in the Optimization section as a kinetic alternative.
Reaction Scheme:
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][6][9][10] | Qty (Example) | Role |
| 1-Bromonaphthalene | 207.07 | 1.0 | 1.04 g (5.0 mmol) | Substrate (Electrophile) |
| 4-Nitrophenylboronic acid | 166.93 | 1.2 | 1.00 g (6.0 mmol) | Substrate (Nucleophile) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 173 mg (3 mol%) | Catalyst |
| Na₂CO₃ (2.0 M aq) | 105.99 | 2.5 | 6.25 mL | Base |
| 1,2-Dimethoxyethane (DME) | 90.12 | N/A | 15 mL | Solvent |
Note: Toluene/Ethanol/Water (4:1:1) is a viable alternative solvent system if DME is unavailable.
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [1][10]
-
Critical: Oxygen is the primary cause of catalyst death (oxidation of phosphine ligands) and homocoupling side reactions.
-
Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Connect to a Schlenk line (or nitrogen balloon). Evacuate and backfill with N₂ three times.
Step 2: Reagent Charging
-
Under a gentle stream of N₂, add 4-Nitrophenylboronic acid (1.00 g) and Pd(PPh₃)₄ (173 mg) to the flask.
-
Expert Insight: Adding the catalyst to the solid mixture before solvent helps prevent immediate exposure to dissolved oxygen in solvents.
Step 3: Solvent Addition & Degassing [10]
-
Add DME (15 mL) and 1-Bromonaphthalene (1.04 g) via syringe.
-
Add the 2.0 M Na₂CO₃ solution (6.25 mL).
-
Degassing: Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge the mixture with N₂ gas vigorously for 15 minutes. Sparging is usually sufficient for this robust reaction.
Step 4: Reaction
-
Heat the mixture to reflux (approx. 85°C) .
-
Stir vigorously.[1][10] The biphasic mixture requires efficient mixing to facilitate phase transfer of the base/boronate.
-
Monitor by TLC (Silica; Hexane/EtOAc 9:1).
-
Rf Product: ~0.45 (Fluorescent under UV).
-
Rf Bromide: ~0.80.
-
Reaction Time: Typically 4–12 hours.
-
Step 5: Workup
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate layers.[1][10] Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).
-
Wash combined organics with Brine (saturated NaCl), dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure (Rotavap).
Step 6: Purification
-
Purify via Flash Column Chromatography (Silica Gel).[10]
-
Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.
-
Note: The product is a pale yellow solid.
Quality Control & Validation
The following data validates the identity of this compound.
| Analysis | Specification / Observation |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 132 – 134 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.35 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.2 Hz, 2H), 7.92 (d, J=8.2 Hz, 1H), 7.68 (d, J=8.8 Hz, 2H), 7.60–7.45 (m, 4H).[12] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.3, 146.8, 138.2, 133.8, 131.0, 130.8, 129.2, 128.6, 127.1, 126.6, 126.1, 125.3, 123.[12]8. |
Interpretation: The doublet at ~8.35 ppm is characteristic of protons ortho to the nitro group. The complex multiplet region (7.45–7.[6]60) corresponds to the naphthalene ring protons.
Mechanistic Workflow & Logic
The following diagram illustrates the catalytic cycle, highlighting the critical role of base activation for the nitrophenyl boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling. The base plays a dual role: activating the boronic acid to a boronate species and facilitating the transmetallation step.[8][10]
Troubleshooting & Optimization (Expertise)
Dealing with Low Yields
If the yield is <50%, consider the following causality:
-
Protodeboronation: Electron-deficient boronic acids (like 4-nitrophenylboronic acid) are prone to hydrolytic cleavage of the C-B bond under basic conditions at high temperatures.
-
Solution: Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry DMF/Dioxane at 100°C.
-
-
Steric Bulk: The 1-naphthyl position is crowded.
-
Solution: Switch ligand from PPh₃ to SPhos or XPhos . These Buchwald biaryl phosphine ligands are designed to facilitate oxidative addition and, crucially, reductive elimination in sterically demanded systems.
-
The "Reverse" Strategy (Route B)
If Route A fails, invert the coupling partners:
-
Substrates: 1-Naphthylboronic acid + 1-Bromo-4-nitrobenzene.
-
Why? 1-Bromo-4-nitrobenzene is an "activated" halide. The oxidative addition of Pd(0) into the C-Br bond is accelerated by the electron-withdrawing nitro group. Furthermore, 1-naphthylboronic acid is more nucleophilic than its nitrophenyl counterpart, accelerating transmetallation.
Homocoupling
Observation of 4,4'-dinitrobiphenyl indicates oxygen contamination.
-
Fix: Re-check Schlenk lines and consider adding a few crystals of Hydroquinone (radical scavenger) if the problem persists, though rigorous degassing is usually sufficient.
Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the critical degassing step to prevent catalyst deactivation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Jadhav, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5, 2953-2956. (Source of NMR data for this compound). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem. (2025).[1][10] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
Application Note: Preparation of Charge-Transport Layers using 1-(4-Nitrophenyl)naphthalene
Executive Summary
This guide details the protocol for processing 1-(4-Nitrophenyl)naphthalene (1-NPN) into high-purity electron transport layers (ETLs) or hole blocking layers (HBLs) for OLED and OPV devices.
1-NPN is a biaryl small molecule featuring a naphthalene core substituted with a 4-nitrophenyl group. The nitro group (-NO₂) acts as a strong electron-withdrawing moiety, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection. Simultaneously, the steric torsion between the naphthalene and phenyl rings disrupts π-π stacking, promoting the formation of stable amorphous films—a critical requirement for device longevity.
Target Audience: Materials Scientists, Device Engineers, and Process Chemists.
Material Profile & Mechanistic Logic[1]
| Property | Description | Impact on Device Physics |
| Molecular Formula | C₁₆H₁₁NO₂ | MW: ~249.26 g/mol |
| Electronic Type | n-type (Electron Transport) | High electron affinity due to -NO₂ group. |
| Morphology | Amorphous Glass | Non-planar biaryl twist prevents crystallization boundaries. |
| Thermal Stability | T_g > 80°C (Est.) | Resists morphological degradation under operation. |
Why this protocol matters: Standard solution processing (spin-coating) of small molecules often results in dewetting or crystallization. Vacuum Thermal Evaporation (VTE) is the required method for 1-NPN to ensure Ångström-level thickness control and interface purity.
Workflow Visualization
The following diagram outlines the critical path from raw powder to a functional device layer.
Figure 1: Critical path for processing 1-NPN from raw synthesis to thin-film deposition.
Protocol 1: Material Qualification & Purification (Self-Validating)
Context: Commercial 1-NPN often contains trace catalysts (Pd from Suzuki coupling) or isomers that act as deep charge traps. HPLC purity is insufficient for optoelectronics.
Step 1: Thermal Gradient Sublimation
Objective: Increase purity from 98% (chemical) to >99.9% (electronic grade).
-
Load: Place 1-2g of raw 1-NPN powder into the source boat of a quartz sublimation tube.
-
Vacuum: Pump down to
Torr. Validation Check: If pressure fluctuates, moisture is outgassing. Wait until stable. -
Temperature Gradient:
-
Source Zone: Heat to ~160°C (approximate sublimation point, verify via TGA).
-
Deposition Zone: Maintain at 100°C.
-
Impurity Trap: Cool end-zone to room temperature.
-
-
Execution: Run for 24-48 hours. The product will crystallize in the deposition zone.[1]
-
Harvest: Collect the middle fraction of crystals. Discard the charred residue (source) and the light volatile dust (trap).
Step 2: Thermal Analysis (DSC)
Validation Check: Run Differential Scanning Calorimetry (DSC) on the purified crystals.
-
Success Criteria: Sharp melting endotherm. No pre-melting peaks (impurities).
-
Failure Mode: If T_g (Glass Transition) is not distinct during the second scan, the material may be degrading or impure.
Protocol 2: Vacuum Thermal Evaporation (VTE)
Context: This is the standard method for depositing the active layer. 1-NPN is sensitive to thermal decomposition if heated too rapidly.
Phase A: Substrate Preparation (ITO Glass)
Cleanliness determines yield. A single dust particle causes a short circuit.
-
Scrub: Mechanical scrub with detergent (Alconox) in deionized (DI) water.
-
Sonication Sequence (15 min each):
-
Acetone (removes organics).
-
Isopropanol (removes acetone residue).
-
DI Water.
-
-
Drying: Nitrogen gun blow-dry + Oven bake (100°C, 30 min).
-
Activation: UV-Ozone or Oxygen Plasma treat (15 min) immediately before loading. Reason: Increases ITO work function for better hole injection (if used in stack) and improves wetting.
Phase B: Deposition of 1-NPN
Equipment: High-vacuum chamber with resistive heating boats (W or Mo) and Quartz Crystal Microbalance (QCM).
-
Loading: Load purified 1-NPN into a Quartz or Alumina crucible liner. Do not use bare tungsten boats as nitro compounds can react/char on contact with hot metal.
-
Base Pressure: Pump to
Torr.-
Critical Check: If pressure is
Torr, the mean free path is too short; the film will be contaminated with oxygen, quenching the triplet states.
-
-
Degassing: Slowly ramp power (1% per minute) until the QCM registers a rate of 0.1 Å/s, then cut power. This "soak" removes adsorbed gas.
-
Deposition:
-
Ramp rate: Stabilize at 0.5 – 1.0 Å/s .
-
Warning: Do not exceed 2.0 Å/s. High rates create rough, porous films.
-
Substrate Rotation: 10 RPM to ensure uniformity.
-
-
Thickness Target: Typically 20 nm to 40 nm for an ETL.
-
Cool Down: Allow source to cool <50°C before venting or transferring.
Device Architecture & Characterization
To validate the 1-NPN layer, fabricate a standard "Electron-Only" device or a simple OLED stack.
Device Stack Diagram
Figure 2: Standard OLED stack utilizing 1-NPN as the Electron Transport Layer.
Characterization Checklist
| Method | Metric | Acceptance Criteria |
| AFM (Tapping Mode) | Surface Roughness (RMS) | < 1.0 nm (Smooth, amorphous). |
| Ellipsometry | Refractive Index (n, k) | Verify thickness matches QCM. |
| J-V Curve (SCLC) | Electron Mobility | |
| UV-Vis Spectroscopy | Optical Gap | Absorption edge consistent with HOMO-LUMO gap (~3.0 eV). |
Troubleshooting & Safety
Common Failure Modes
-
Short Circuits:
-
Cause: Pinholes in the 1-NPN layer due to dust or crystallization.
-
Fix: Increase layer thickness to 40nm; re-sublime material.
-
-
High Turn-on Voltage:
-
Cause: Large injection barrier at Cathode/ETL interface.
-
Fix: Ensure LiF or Cs₂CO₃ interlayer is used between 1-NPN and Aluminum.
-
-
Dark Spots (Degradation):
-
Cause: The nitro group is susceptible to electrochemical reduction if water is present.
-
Fix: Encapsulate devices immediately in N₂ atmosphere (<1 ppm H₂O).
-
Safety Note
Nitro-aromatics can be energetic. While 1-NPN is generally stable, never scrape the material vigorously with metal spatulas (spark risk) and avoid heating the sublimation boat beyond 300°C rapidly, as decomposition can release NOₓ gases.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene in Materials Science. Retrieved from
-
Kloc, C., et al. (2013). Single-crystal growth of organic semiconductors: Physical vapor transport method. MRS Bulletin. Retrieved from
-
VacCoat. (2019). Thin Films Deposition of Organic Materials: Thermal Evaporation Workflow. Retrieved from
-
ACS Applied Energy Materials. (2021). Thin Thermally Evaporated Organic Hole Transport Layers. (Protocol reference for VTE rates). Retrieved from
-
Morgan, N. T., et al. (2014).[3] Understanding rate-limiting processes for the sublimation of small molecule organic semiconductors. AIChE Journal. Retrieved from
Sources
Topic: Recrystallization Solvents and Protocols for the Purification of 1-(4-Nitrophenyl)naphthalene
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and detailed protocols for the purification of 1-(4-Nitrophenyl)naphthalene via recrystallization. As a moderately polar nitro-polycyclic aromatic hydrocarbon, selecting an appropriate solvent system is critical for achieving high purity and yield. This document outlines the theoretical basis for solvent selection, provides step-by-step experimental procedures for both single and mixed-solvent systems, and offers a guide to troubleshooting common challenges.
Foundational Principles of Recrystallization
Recrystallization is a premier technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The ideal solvent will exhibit a steep solubility curve, meaning the compound of interest is sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[1] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in hot solvent (allowing for removal via hot filtration).[1]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, leading to supersaturation and subsequent nucleation and growth of crystals. The slow cooling process is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[2]
Physicochemical Profile: this compound
Understanding the structural and physical properties of this compound is fundamental to devising a successful purification strategy. The molecule's large, nonpolar aromatic surface area (from the naphthalene and phenyl rings) is contrasted by the highly polar nitro group.[3] This duality dictates its solubility, favoring nonpolar to moderately polar organic solvents.[3]
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₁₆H₁₁NO₂ | Based on chemical structure.[3] |
| Molecular Weight | 249.27 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Expected to be a crystalline solid. | Typical for polycyclic aromatic compounds.[3] |
| Polarity | Moderately polar. | The nitro group introduces polarity, while the large aromatic system is nonpolar.[3] |
| LogP (estimated) | 3 - 5 | Reflects a lipophilic character due to the extensive aromatic system.[3] |
| Likely Impurities | Positional isomers, dinitrated byproducts, unreacted starting materials (e.g., 1-phenylnaphthalene). | Dependent on the synthetic route (e.g., direct nitration).[4][5] |
Solvent System Selection: A Methodical Approach
The selection of an appropriate solvent is the most critical step in recrystallization. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[1][6] However, empirical testing is essential.
Workflow for Solvent Screening
The following workflow provides a systematic method for identifying a suitable solvent.
Protocol 4.2: Single Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. [2]Add a magnetic stir bar or boiling chips.
-
Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring. [2]3. Continue to add the solvent in small increments until the solid is completely dissolved at or near the boiling point. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery. [2][5]4. (Optional) Decolorization: If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. [5][6]5. (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. [5][6]6. Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [2]7. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation. [5]8. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [5][6]9. Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. [5]10. Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point. [5]
Protocol 4.3: Mixed-Solvent Recrystallization (Example: Toluene-Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling "good" solvent (toluene).
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (hexane) dropwise until a persistent cloudiness is observed. [6]3. Clarification: Add a few more drops of the hot "good" solvent (toluene) until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 6-10 from the Single Solvent Protocol (4.2), using an ice-cold mixture of the two solvents (in the final approximate ratio) for the washing step.
Purity Assessment
A successful recrystallization must be validated.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a single TLC plate. Develop the plate using a suitable eluent (e.g., a hexane/ethyl acetate mixture). [2]A pure sample should show a single spot, which should be absent or significantly diminished in the mother liquor lane.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Compare the experimental melting point to the literature value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated or cooled too quickly. High concentration of impurities. [1][4] | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. [1] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. [1]Add a seed crystal of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Low Recovery | Too much solvent was used. The product has significant solubility in the cold solvent. The solution was not cooled sufficiently. Premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Ensure the solution is thoroughly chilled in an ice bath. [5]Ensure the filtration apparatus is pre-heated for hot filtration. |
| Purity Not Improved | The incorrect solvent was chosen, which does not effectively differentiate between the product and the impurity. Cooling was too rapid, trapping impurities in the crystal lattice. [4] | Re-evaluate the solvent choice with small-scale tests. Ensure the solution cools as slowly as possible without disturbance. |
References
- Technical Support Center: Purification of 1-Phenyl-4-nitronaphthalene - Benchchem.
- In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents - Benchchem.
- Application Notes and Protocols for the Purification of 1-Phenyl-4-nitronaphthalene - Benchchem.
- 1-[(4-nitrophenyl)azo]-2-naphthaleno - ChemBK.
- "solvent selection for effective recrystallization of nitroarom
- US2874196A - Method of crystallizing nitro products - Google P
- Technical Support Center: Purification of 1-Phenyl-4-nitronaphthalene Isomers - Benchchem.
- SAFETY D
- SAFETY D
- Arom
- 4-(4-Nitrophenylazo)
- Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide - Benchchem.
- A Comparative Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene - Benchchem.
- MITOCW | Recrystallization | MIT Digital Lab Techniques Manual.
- 1-(2-nitrophenyl)naphthalene Properties - EPA.
- Naphthalene - Wikipedia.
- Recrystallization Techniques for Naphthalene | PDF | Filtration | Thin Layer Chrom
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)naphthalene
Ticket ID: SUZ-NP-NAP-001 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Suzuki Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Strategic Analysis
User Issue: Low yield and reproducibility issues in the synthesis of 1-(4-Nitrophenyl)naphthalene.
Root Cause Analysis: This reaction presents a classic "clash of variables" in cross-coupling:
-
Steric Hindrance (The Naphthalene Core): The 1-position of naphthalene possesses a peri-hydrogen at the C8 position. This creates significant steric bulk, hindering the approach of the palladium catalyst during both oxidative addition and transmetallation.
-
Electronic Deactivation (The Nitro Group): The choice of coupling partners is critical here.
-
Route A (Recommended):1-Naphthylboronic acid + 1-Bromo-4-nitrobenzene .
-
Route B (Problematic):1-Bromonaphthalene + 4-Nitrophenylboronic acid .
-
Expert Insight: Most researchers fail by choosing Route B . 4-Nitrophenylboronic acid is electron-deficient, making the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation) before the slow transmetallation can occur.
Recommendation: Switch to Route A . The electron-withdrawing nitro group on the bromide accelerates oxidative addition, while the nucleophilic 1-naphthylboronic acid is more stable, though sterically demanding.
Decision Logic & Workflow
The following diagram outlines the critical decision pathways for optimizing this specific synthesis.
Caption: Strategic decision tree highlighting the superiority of Route A (Nitro-halide + Naphthyl-boron) to avoid protodeboronation.
Optimized Experimental Protocol (Gold Standard)
This protocol utilizes Route A and employs a Buchwald-type ligand (S-Phos) specifically designed to overcome the steric hindrance of the 1-naphthyl position while maintaining catalyst longevity.
Materials Checklist
| Component | Reagent | Equiv. | Role |
| Electrophile | 1-Bromo-4-nitrobenzene | 1.0 | Activated coupling partner |
| Nucleophile | 1-Naphthylboronic acid | 1.2 - 1.5 | Stable, bulky partner |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium source |
| Ligand | S-Phos | 0.04 (4 mol%) | Sterically demanding ligand |
| Base | K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base (Anhydrous preferred) |
| Solvent | Toluene / Water (10:1) | - | Biphasic system |
Step-by-Step Procedure
-
Pre-Complexation (Critical):
-
In a glovebox or under Argon flow, add Pd(OAc)₂ and S-Phos to a reaction vial.
-
Add 1 mL of dry Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/clear, indicating active catalyst formation.
-
-
Reagent Loading:
-
Add 1-Bromo-4-nitrobenzene (1.0 equiv) and 1-Naphthylboronic acid (1.2 equiv).
-
Add finely ground K₃PO₄ (2.0 equiv).
-
-
Solvent & Degassing:
-
Add the remaining Toluene and Water (Total concentration ~0.2 M).
-
Degas immediately: Sparge with Argon for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is the enemy of S-Phos.
-
-
Reaction:
-
Seal the vessel. Heat to 100°C for 12-18 hours.
-
Note: The reaction mixture will turn black if the catalyst decomposes (Pd-black formation), usually due to poor degassing.
-
-
Work-up:
Troubleshooting & FAQs
Q1: I see starting material remaining, but my Boronic Acid is gone. What happened?
Diagnosis: Protodeboronation.[3][4][5] Even with 1-naphthylboronic acid, hydrolytic cleavage can occur if the reaction stalls. If you are using 4-nitrophenylboronic acid (Route B), this is almost certainly the cause. Solution:
-
Switch Routes: Use the protocol above (Route A).
-
Anhydrous Conditions: If you must use Route B, switch to anhydrous conditions:
-
Base: CsF (Cesium Fluoride) or powdered K₃PO₄ (dried).
-
Solvent: Anhydrous 1,4-Dioxane (No water).
-
Mechanism: Fluoride activates the boronic acid without the high concentration of hydroxide ions that promote deboronation [1].
-
Q2: Why is Pd(PPh₃)₄ (Tetrakis) giving me <20% yield?
Diagnosis: Steric failure and thermal instability. Explanation: Pd(PPh₃)₄ is a bulky, coordinatively saturated complex. To react with the sterically hindered 1-position of naphthalene, it must dissociate ligands to create space. However, the triphenylphosphine ligands are not electron-rich enough to stabilize the oxidative addition complex effectively against the steric strain of the peri-hydrogens [2]. Solution: Use S-Phos or X-Phos . These biaryl phosphine ligands are electron-rich (accelerating oxidative addition) and bulky in a way that promotes reductive elimination, which is often the rate-limiting step for hindered biaryls [3].
Q3: I am getting a significant amount of homocoupling (Naphthalene-Naphthalene).
Diagnosis: Oxidative Homocoupling. Explanation: This is driven by the presence of Oxygen.[1] It oxidizes the Pd(II)-transmetallated species, causing two naphthyl groups to couple. Solution:
-
Degassing: Sparging with a balloon is often insufficient. Use a long needle submerged in the solvent with a vigorous flow of Argon for at least 15-20 mins.
-
Boronic Acid Excess: Increase 1-Naphthylboronic acid to 1.5 equiv to compensate for the loss to homocoupling.
Mechanistic Visualization
Understanding where the cycle breaks is key to troubleshooting.
Caption: The Suzuki catalytic cycle. Red boxes indicate where the reaction fails for this specific substrate class.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link
-
Steric Hindrance in Suzuki Coupling: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
-
Buchwald Ligands (S-Phos) Application: Altenhoff, G., et al. (2004). "Sterically Demanding, Water-Soluble Alkylphosphines for Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society. Link
-
BenchChem Protocol Database: "Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling." BenchChem.[1][6] Link
Sources
Troubleshooting catalyst deactivation in nitrophenyl-naphthalene synthesis
Ticket ID: #NP-NAP-001 Topic: Troubleshooting Catalyst Deactivation in Sterically Demanding Cross-Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Why is my reaction dead?
In the synthesis of nitrophenyl-naphthalenes, researchers often encounter a "kinetic stall" where the reaction initiates but plateaus at 30–50% conversion. Before adjusting parameters, use this visual and analytical triage to identify the specific mode of catalyst failure.
Visual Diagnostics
| Observation | Diagnosis | Root Cause |
| Mirror/Black Precipitate | Pd Black Formation | Ligand dissociation followed by Pd(0) aggregation. Common in sterically hindered couplings (1-naphthyl) where the catalytic cycle is slower than the aggregation rate. |
| Color Shift (Yellow | Oxidative Deactivation | Oxidation of phosphine ligands (e.g., |
| Deep Red/Brown Solution (No precipitate) | Product Inhibition | Formation of stable off-cycle Pd-amine complexes if the nitro group was inadvertently reduced to an amine, which then poisons the metal center. |
Kinetic Diagnostics
-
Rapid onset, then stop: Catalyst death (Pd black). The active species is generated but lacks longevity.
-
Slow, linear conversion: High activation barrier. The catalyst is active but the Turnover Frequency (TOF) is suppressed by the steric bulk of the naphthalene ring (specifically the peri-hydrogens).
Deep Dive: The "Naphthalene-Nitro" Paradox
Synthesizing 1-(4-nitrophenyl)naphthalene presents a dual-threat to Palladium catalysis: Steric Impediment combined with Electronic Poisoning .
The Steric Wall (Naphthalene Core)
Coupling at the 1-position of naphthalene is significantly more difficult than the 2-position due to the "Bay Region" effect (interaction with the proton at C8).
-
Mechanism of Failure: The oxidative addition of 1-bromonaphthalene is slow, but the transmetalation step is often the bottleneck. The steric bulk prevents the boronate from approaching the Pd(II) center efficiently.
-
The Consequence: A slow catalytic cycle leaves the unstable Pd(0) species exposed for longer periods, increasing the statistical probability of aggregation into inactive Pd black.
The Nitro Trap (Electronic Interference)
While nitro groups are generally tolerated, they introduce two specific risks in this scaffold:
-
Coordination: The nitro group is a strong
-acceptor. If the catalytic cycle stalls (due to naphthalene sterics), the nitro group on the product or substrate can coordinate to the Pd center, forming a resting state that is too stable to re-enter the cycle. -
Reductive Side-Reactions: If you are using primary alcohols (Ethanol, Isopropanol) as co-solvents, the nitro group can undergo transfer hydrogenation. The resulting nitroso or amine intermediates are potent catalyst poisons.
Visualization: The Deactivation Pathways
The following diagram illustrates the competition between the productive Suzuki cycle and the two primary deactivation pathways relevant to your synthesis.
Figure 1: Competition between the productive catalytic cycle (center) and deactivation pathways (red dashed lines) exacerbated by steric stalling.
Troubleshooting Guide & Protocols
FAQ: Solutions for Specific Failures
Q: I see Pd black forming within 10 minutes. Should I add more catalyst? A: No. Adding more catalyst will likely just lead to more precipitation. This indicates your ligand is unable to stabilize Pd(0) or the reduction of Pd(II) to Pd(0) is happening too fast relative to the oxidative addition.
-
Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G4) . These release the active species at a controlled rate and ensure a 1:1 Pd:Ligand ratio, preventing "ligand-starved" Pd atoms from aggregating [1].
Q: My yield is stuck at 40%, but the catalyst looks soluble (no precipitate). A: This suggests product inhibition or catalyst poisoning. The nitro group might be coordinating.
-
Fix: Increase the reaction temperature to
to promote ligand exchange. Ensure you are using a non-protic solvent system (e.g., Toluene/Water instead of Ethanol/Water) to prevent nitro reduction.
Q: Which ligand handles the "Naphthalene Wall" best?
A: Standard
-
Recommendation: SPhos or XPhos . SPhos is particularly effective for sterically hindered aryl boronic acids [2].
Optimized Protocol: this compound
This protocol uses a "Self-Validating" system: The use of a precatalyst ensures active species generation, and the base/solvent choice minimizes nitro-reduction.
Reaction Components:
-
Electrophile: 1-Bromonaphthalene (1.0 equiv)
-
Nucleophile: 4-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base:
(3.0 equiv) — Phosphate is gentler than carbonate and buffers the pH. -
Solvent: Toluene : Water (10:1) — Biphasic system protects the catalyst.
Step-by-Step Methodology:
-
Solvent Degassing (Critical): Sparge the Toluene and Water separately with Argon for 20 minutes. Do not skip this. Nitroarenes are susceptible to side reactions in the presence of oxygen.
-
Solids Assembly: In a reaction vial equipped with a stir bar, combine the boronic acid, aryl bromide, and solid
. -
Catalyst Addition: Add XPhos Pd G4 (or SPhos Pd G3).
-
Why G4? It contains a methylated precatalyst backbone that activates efficiently at lower temperatures, preventing early-stage decomposition.
-
-
Solvent Introduction: Add the degassed Toluene/Water mixture via syringe under an inert atmosphere.
-
Thermal Activation: Seal the vial and heat to
.-
Note: Do not overshoot to reflux immediately. Allow the precatalyst to activate and the oxidative addition to initiate at a moderate temperature.
-
-
Monitoring: Monitor by HPLC or TLC after 1 hour.
-
Success Indicator: The solution should remain a clear, dark tea color. If it turns clear with a black sediment, the catalyst has died (refer to Diagnostic Triage).
-
Decision Tree: Recovery Strategy
Use this flow to determine your next step if the standard protocol fails.
Figure 2: Logic flow for isolating the root cause of reaction failure.
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
Sources
Optimizing reaction temperature for 1-(4-Nitrophenyl)naphthalene synthesis
Ticket ID: SUZ-NP-001
Subject: Optimizing Reaction Temperature & Troubleshooting Steric Hindrance
Assigned Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary: The Thermal Landscape
You are synthesizing 1-(4-Nitrophenyl)naphthalene via Suzuki-Miyaura coupling.[1] This reaction presents a specific kinetic conflict that defines your temperature strategy:
-
The Electrophile (Easy): 1-Bromo-4-nitrobenzene is highly reactive toward oxidative addition due to the electron-withdrawing nitro group (
). -
The Nucleophile (Hard): 1-Naphthylboronic acid is sterically hindered (peri-hydrogen interaction at the C8 position). This significantly raises the activation energy for the transmetallation step.
-
The Threat: 1-Naphthylboronic acid is prone to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures, yielding naphthalene as a byproduct.
The Core Directive: You must apply enough heat (
Critical Thermal Parameters
The following table correlates solvent choice, temperature, and catalytic activity for this specific steric system.
| Solvent System (v/v) | Boiling Point (°C) | Recommended | Suitability | Notes |
| Dioxane / | ~88°C (Azeotrope) | 85-90°C | Optimal | Best balance of solubility and thermal control. |
| Toluene / | ~85°C (Azeotrope) | 80-85°C | Good | Requires phase transfer agent (TBAB) or vigorous stirring. |
| DMF / | >100°C | 100-110°C | High Risk | High temp accelerates deboronation. Use only for Microwave. |
| THF / | ~65°C | 60-65°C | Poor | Too cool to overcome 1-naphthyl steric hindrance efficiently. |
Visualizing the Kinetic Conflict
The diagram below maps the reaction pathway against temperature. Note how the "Sweet Spot" exists where Transmetallation is active, but Protodeboronation is minimal.
Figure 1: Kinetic landscape of the coupling reaction. The steric bulk of the 1-naphthyl group creates a bottleneck at the Transmetallation step, requiring optimized heat.
Troubleshooting Guide (The Matrix)
Use this guide to diagnose issues based on your crude LC-MS or TLC data.
Issue: Low Yield, High Starting Material Recovery
-
Diagnosis: The reaction temperature is likely too low to overcome the steric hindrance of the 1-naphthyl position.
-
Fix: Increase temperature to 90°C . Switch catalyst to Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos Pd G2 ), which are designed for hindered substrates.
Issue: Formation of Naphthalene (Ar-H)
-
Diagnosis: Protodeboronation .[2][3][4] The reaction is too hot, or the base is too strong/wet, causing the boronic acid to hydrolyze before it can couple.
-
Fix:
-
Lower temperature to 80°C .
-
Switch base from
to (anhydrous) or . -
Add the boronic acid slowly (portion-wise) over 1 hour to keep its instantaneous concentration low relative to the catalyst.
-
Issue: Black Precipitate (Palladium Black)
-
Diagnosis: Catalyst decomposition ("death"). The phosphine ligands have dissociated due to high heat or oxidation.
-
Fix: Ensure rigorous degassing (sparging with Argon for 15 mins). Add 10 mol% extra ligand (e.g.,
or SPhos) to stabilize the Pd center.
Decision Tree for Optimization
Figure 2: Diagnostic flowchart for optimizing reaction conditions based on crude analysis.
Optimized Protocol: The "Gold Standard"
This protocol balances the reactivity of the nitro-bromide with the steric demands of the naphthyl-boronic acid.
Reagents:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
1-Naphthylboronic acid (1.2 - 1.5 equiv) [Excess required due to deboronation risk]
-
Catalyst:
(3-5 mol%) [Robust against sterics] -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Seal with a septum.
-
Inerting: Evacuate and backfill with Argon (x3). Oxygen is the enemy of this reaction.
-
Solvation: Add degassed 1,4-Dioxane via syringe. Stir to dissolve.
-
Activation: Add the aqueous
solution via syringe. -
Thermal Ramp: Place in a pre-heated oil bath at 85°C .
-
Note: Do not overshoot 95°C.
-
-
Monitoring: Check TLC/LC-MS at 2 hours.
-
If SM remains: Add 0.5 equiv more boronic acid.
-
Total time: Typically 4-6 hours.[1]
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with water/brine.
Frequently Asked Questions (FAQs)
Q: Can I use microwave heating to speed this up? A: Yes, but proceed with caution. Microwave heating to 110°C for 20-30 minutes is often successful because the short reaction time prevents extensive protodeboronation. However, you must use a sealed vessel and ensure your solvent volume is sufficient to absorb the energy.
Q: Why is my product turning yellow/orange? A: The target molecule, this compound, is a nitro-aromatic compound. These are inherently yellow. However, if the color is dark brown/black, that is palladium precipitation. A simple filtration through a silica plug usually removes the palladium residues.
Q: Can I use Pd(PPh3)4 (Tetrakis)?
A: You can, but it is not recommended for sterically hindered couplings (like 1-naphthyl). Tetrakis is thermally unstable above 80°C and the bulky naphthyl group struggles to transmetallate onto the crowded
Q: Is the nitro group stable under these conditions?
A: Yes. Under standard Suzuki conditions (mild base, no reducing metals like Fe/Sn), the nitro group remains intact. Do not use Sodium Borohydride (
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling.
Sources
Technical Support Center: Solving Solubility Issues of 1-(4-Nitrophenyl)naphthalene for NMR Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for the common yet challenging issue of poor solubility of 1-(4-Nitrophenyl)naphthalene in standard Nuclear Magnetic Resonance (NMR) solvents. As a molecule possessing both a large, nonpolar polycyclic aromatic system and a highly polar nitro group, its solubility behavior can be complex, often leading to suboptimal NMR data. This guide offers a logical, step-by-step troubleshooting workflow, from basic solvent selection to advanced techniques, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and concerns when working with this compound.
Q1: Why is my this compound not dissolving well in common NMR solvents like Chloroform-d (CDCl₃) or DMSO-d₆?
A: The solubility challenge with this compound stems from its dual chemical nature. The molecule's structure consists of a large, nonpolar naphthalene and phenyl ring system, which favors dissolution in nonpolar solvents.[1] Conversely, the nitro (-NO₂) group is strongly polar, requiring a polar solvent for effective solvation.
-
In a nonpolar solvent like CDCl₃, the aromatic system is well-solvated, but the polar nitro group is not, leading to poor overall solubility.
-
In a highly polar solvent like DMSO-d₆, the nitro group is well-solvated, but the large, hydrophobic aromatic backbone is not, again resulting in limited solubility.[2]
This "split personality" means that standard single solvents are often a compromise, and achieving the necessary concentration for high-quality NMR, especially for less sensitive nuclei like ¹³C, becomes a significant hurdle.
Q2: What are the consequences of running an NMR experiment on a sample that is only partially dissolved or has suspended particles?
A: Proceeding with an NMR experiment on a poorly dissolved sample is a primary cause of low-quality, often un-interpretable, spectra. The key issues are:
-
Severe Line Broadening: Undissolved solid particles in the NMR tube disrupt the homogeneity of the magnetic field. This leads to a rapid loss of phase coherence of the nuclear spins, resulting in significantly broadened peaks and a loss of resolution.[3][4]
-
Low Signal-to-Noise (S/N) Ratio: The NMR spectrometer only detects molecules that are in solution.[3] If your compound is sparingly soluble, the low concentration of the analyte will produce weak signals that may be indistinguishable from the baseline noise.[3]
-
Inaccurate Quantification: Integration values will be unreliable as they only represent the fraction of the compound that is dissolved, not the total amount in the tube.
-
Misleading Purity Assessment: More soluble impurities might appear as major components, while your poorly soluble compound of interest is barely visible.
Q3: How much this compound should I aim to dissolve for a good quality spectrum?
A: The required concentration depends on the specific NMR experiment being performed.
-
For ¹H NMR: A concentration of 5-20 mg in approximately 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]
-
For ¹³C NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, it is significantly less sensitive than ¹H. Therefore, a much higher concentration is required, often 20-50 mg or even more, to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.[5]
Part 2: Troubleshooting Guide - A Systematic Approach to Dissolution
If the FAQs did not resolve your issue, follow this systematic workflow. The core principle is to start with the simplest, most direct methods before moving to more complex solutions.
Workflow Overview: From Problem to Solution
The following diagram illustrates the logical progression for troubleshooting solubility issues.
Caption: A step-by-step decision tree for solving solubility issues.
Step 1: Rational Solvent Selection
The most effective first step is to test a range of deuterated solvents with varying polarities and chemical properties.[4] Aromatic solvents like Benzene-d₆ or Toluene-d₈ can be particularly effective for aromatic compounds due to favorable π-π stacking interactions between the solvent and solute.[6]
Table 1: Properties of Common Deuterated NMR Solvents
| Solvent | Formula | Key Properties | Potential for this compound |
| Chloroform-d | CDCl₃ | Low polarity, volatile. Good for many organic compounds. | Moderate. May dissolve the aromatic part but not the nitro group well. |
| Acetone-d₆ | (CD₃)₂CO | Intermediate polarity, aprotic. | Good candidate. Balances polarity to solvate both ends of the molecule. |
| DMSO-d₆ | (CD₃)₂SO | High polarity, aprotic, high boiling point (189 °C).[7][8] | Good for the nitro group. Often used for heating experiments.[2] |
| Benzene-d₆ | C₆D₆ | Nonpolar, aromatic.[6] | High potential. π-π interactions can aid solubility of the aromatic system.[2] |
| Pyridine-d₅ | C₅D₅N | Polar, aromatic, basic. | High potential. Its aromatic nature and polarity make it a strong candidate.[6][9] |
| Toluene-d₈ | C₆D₅CD₃ | Nonpolar, aromatic, high boiling point (111 °C).[8] | High potential, especially for variable temperature experiments. |
| Methanol-d₄ | CD₃OD | High polarity, protic. | Low potential. Likely too polar for the large nonpolar backbone. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of your compound into a small, clean vial.
-
Add ~0.1 mL of the deuterated solvent to be tested.
-
Gently agitate the vial (vortexing is acceptable).
-
Observe if the solid dissolves completely to form a clear solution.
-
If it dissolves, attempt to dissolve a larger quantity (e.g., 10 mg in 0.6 mL) for your NMR experiment.
Step 2: Physical Dissolution Aids
If changing the solvent is not sufficient, applying external energy can often overcome the activation energy barrier for dissolution.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, creating powerful micro-jets of solvent that can break apart aggregates of solid particles and enhance mass transfer at the solute-solvent interface, thereby accelerating dissolution.[10]
Experimental Protocol: Sample Preparation with Sonication
-
Prepare your sample in the NMR tube with the chosen deuterated solvent.
-
Ensure the NMR tube is securely capped.
-
Place the NMR tube in a beaker of water, ensuring the water level is high enough to cover the solvent inside the tube.
-
Place the beaker into a bath sonicator.
-
Sonicate for 5-10 minute intervals.
-
After each interval, remove the tube and visually inspect the solution. Avoid prolonged sonication, which can cause heating.
-
Continue until the solution is clear and free of visible particles.
Causality: For most compounds, solubility is an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, allowing more solute to dissolve in the solvent.[11][12][13] VT NMR is a powerful tool for analyzing compounds with solubility issues.[7][8]
Experimental Protocol: High-Temperature NMR Acquisition
-
Safety First: Always use a Class A borosilicate NMR tube (e.g., Pyrex) for VT experiments, as standard tubes can crack or deform at extreme temperatures.[7][8] Never heat a solvent to within 10-15°C of its boiling point.[8]
-
Prepare your sample in a suitable high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈).
-
Insert the sample into the NMR spectrometer.
-
Consult the spectrometer's user guide for setting up a VT experiment. Gradually increase the temperature in increments (e.g., 10°C).
-
Allow the sample to equilibrate at the target temperature for at least 15-20 minutes before shimming and acquiring data.[7]
-
Increase the temperature incrementally until the desired solubility and spectral resolution are achieved.
Step 3: Advanced & Alternative Strategies
When single solvents and physical methods fail, more advanced techniques are required.
Causality: A mixture of two miscible deuterated solvents can create a new solvent environment with an intermediate polarity that is "just right" for a molecule with both polar and nonpolar regions. For this compound, a mixture of a nonpolar solvent (like CDCl₃ or Benzene-d₆) and a small amount of a polar aprotic solvent (like DMSO-d₆) can be highly effective.[2][3]
Caption: A mixed-solvent system solvates both polar and nonpolar regions of the molecule.
Experimental Protocol: Using a Mixed-Solvent System
-
Add the solid this compound to the NMR tube.
-
Add the primary, less polar solvent (e.g., 0.6 mL of CDCl₃) and observe the poor solubility.
-
Add the more polar co-solvent (e.g., DMSO-d₆) dropwise (typically 1-3 drops) while agitating the sample.
-
Continue adding the co-solvent until a clear, homogeneous solution is obtained. Be mindful that the residual peaks of both solvents will appear in the spectrum.
For compounds that are truly intractable in solution, ssNMR is a viable alternative. This technique analyzes the sample in its solid, powdered form, completely bypassing solubility issues. However, it requires specialized equipment and expertise, and the resulting spectra typically have much broader lines than solution-state NMR.[14][15] This is generally considered a final resort for characterization.
References
-
Xing, M. (2023). Variable Temperature NMR. YouTube. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments (alternative link). Department of Chemistry. [Link]
-
Su, X., et al. (2010). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Protein Science. [Link]
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2023). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?. [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]
-
ResearchGate. (2016). Is sonication essential in solubility testing of a substance?. [Link]
-
PubMed. (2022). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning.... [Link]
-
ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved...?. [Link]
-
EPA CompTox. (2025). 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- Properties. [Link]
-
ResearchGate. (2025). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. [Link]
-
Reddit. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of California, San Diego. (n.d.). NMR Sample Preparation. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.... [Link]
-
ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Reddit. (2022). Cleaning NMR tubes in a sonicator; does it actually work?. [Link]
-
ResearchGate. (2020). How to record NMR for organic compound which is not soluble in many common solvents...?. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (PDF). [Link]
-
ResearchGate. (2025). 4-Nitrophenyl naphthalene-1-sulfonate. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities.... [Link]
-
Oregon Health & Science University. (1986). NMR study of solid naphthalene solubilities in supercritical carbon dioxide.... [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Minimizing debromination side reactions in biaryl nitro compound synthesis
A Guide to Minimizing Debromination Side Reactions
Welcome to the technical support center for the synthesis of biaryl nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination side reactions during palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies and frequently asked questions to help you optimize your synthetic routes.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing a significant amount of debrominated nitroarene byproduct in my Suzuki-Miyaura reaction. What are the most likely causes and how can I mitigate this?
The appearance of a debrominated byproduct, also known as hydrodebromination or hydrodehalogenation, is a common challenge, especially when working with electron-deficient aryl bromides like nitro-substituted ones.[1] This side reaction consumes your starting material and complicates the purification process.[1] The primary culprits for this issue are typically related to your choice of base, catalyst system, and reaction temperature.
Core Causality & Recommended Actions:
-
The Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu) and hydroxides (e.g., NaOH, KOH), are often major contributors to debromination.[1][2] They can generate palladium-hydride species, which are responsible for the reductive cleavage of the C-Br bond.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of many chemical reactions, including undesired side reactions.[2][3] Debromination often has a different activation energy than the desired cross-coupling, and higher temperatures may favor the undesired pathway.[4]
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand on your palladium catalyst play a crucial role.[1][3] Highly active, electron-rich, and bulky ligands can sometimes promote the reductive elimination step that leads to debromination.[2]
-
Solution: Screen a few different palladium catalysts and ligands. For instance, if you are using a very electron-rich ligand, consider switching to one that is less so. A common and often effective catalyst for Suzuki couplings is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5]
-
The following table summarizes the initial troubleshooting steps for significant debromination:
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong alkoxides (NaOEt, KOtBu) or hydroxides (NaOH, KOH) | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes the formation of palladium-hydride species that cause debromination.[1] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) | Disfavors the higher activation energy pathway of the debromination side reaction.[2][3] |
| Catalyst/Ligand | Highly electron-rich, bulky phosphines | Screen alternative ligands (e.g., dppf) | Modulates the catalyst's activity to favor the cross-coupling pathway over debromination.[2][3] |
A systematic approach to troubleshooting this issue is illustrated in the workflow diagram below:
Caption: A systematic workflow for troubleshooting debromination.
Q2: My reaction is sluggish, and upon forcing the conditions with higher temperature, I see an increase in the debrominated byproduct. What should I do?
This is a classic dilemma where the conditions required to drive the reaction to completion also favor the undesired side reaction. The key here is to enhance the rate of the desired Suzuki-Miyaura coupling so that it outcompetes the debromination pathway, without resorting to excessively high temperatures.
Core Causality & Recommended Actions:
-
Reagent Quality: The purity and stability of your reagents, especially the boronic acid, are paramount. Boronic acids can degrade over time, particularly if not stored properly, leading to a lower concentration of the active coupling partner.[3] This slowdown in the desired reaction can give the debromination side reaction more time to occur.[3] Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a known issue.[6]
-
Solvent Choice: The solvent can influence both the solubility of your reagents and the reaction pathway. Protic solvents like alcohols can sometimes act as a source of protons or hydrides, potentially facilitating debromination.[3]
-
Solution: Ensure you are using an appropriate aprotic solvent such as dioxane, THF, or toluene.[3] If solubility is an issue, DMF can be considered, but ensure it is anhydrous.
-
-
Oxygen Contamination: The active catalytic species is Pd(0), which is sensitive to oxygen.[3] Inefficient degassing can lead to catalyst deactivation, slowing down the reaction and allowing more time for side reactions.
-
Solution: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[3]
-
Experimental Protocol: A General Starting Point for Optimization
Here is a robust starting protocol designed to minimize debromination when coupling a bromo-nitroaryl compound with an arylboronic acid.
Materials:
-
Bromo-nitroaryl compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%)
-
K₃PO₄ (2.0-3.0 mmol)
-
Anhydrous 1,4-Dioxane (5-10 mL)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the bromo-nitroaryl compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.
-
Add the anhydrous dioxane via syringe.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism for the debromination side reaction?
A: The debromination side reaction is believed to proceed through the main catalytic cycle of the Suzuki-Miyaura reaction.[3] After the initial oxidative addition of the bromo-nitroarene to the Pd(0) catalyst, a competing pathway to transmetalation becomes accessible. Instead of reacting with the boronic acid partner, the resulting Aryl-Pd(II)-Br complex can react with a hydride source. This hydride can be generated from the base (especially alkoxides), the solvent, or other additives.[1][3] This forms an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the debrominated nitroarene and regenerates the Pd(0) catalyst.[3]
Caption: Competing pathways of Suzuki coupling and debromination.
Q: Are electron-withdrawing groups like nitro groups making the debromination worse?
A: Yes, aryl halides containing strong electron-withdrawing groups, such as a nitro group, are generally more susceptible to side reactions like hydrodehalogenation. The electron-withdrawing nature of the nitro group makes the carbon atom of the C-Br bond more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst. While this is a necessary step for the desired coupling, it also means the intermediate that can lead to debromination is formed more readily.
Q: Can the choice of palladium precatalyst influence the extent of debromination?
A: Yes, the choice of precatalyst can be important. Modern palladium precatalysts, such as the Buchwald-type G2, G3, or G4 precatalysts, are designed for high activity and efficient generation of the active Pd(0) species. While this high activity is often beneficial, in sensitive systems it can sometimes exacerbate side reactions. If you are observing significant debromination with a highly active precatalyst, it may be worthwhile to screen a more "classical" source like Pd(PPh₃)₄ or Pd(dppf)Cl₂ which might offer a better balance between reactivity and selectivity for your specific substrate.
Q: My substrate is a bromo-nitro-substituted N-heterocycle and debromination is a major issue. Are there any special considerations?
A: For N-heterocyclic substrates, particularly those like pyrroles or imidazoles, the acidic N-H proton can interfere with the reaction.[8] This can lead to catalyst deactivation or promote side reactions. In such cases, protecting the nitrogen atom with a suitable group (e.g., Boc, SEM) can be a very effective strategy to suppress debromination and improve the yield of the desired cross-coupled product.[3][8]
References
- BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hossain, K. M. Z., & Saravanan, P. (2004). A new pyrazole-tethered phosphine ligand for efficient palladium-catalyzed Suzuki cross-coupling reactions. Arkivoc, 2004(5), 65-73.
- Black, P. J., & Williams, J. M. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 46(32), 5361-5363.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Nitrophenyl)naphthalene by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-nitrophenyl)naphthalene. As a moderately polar aromatic nitro compound, its purification via column chromatography presents specific challenges that require a nuanced understanding of chromatographic principles. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and empower you to optimize your separation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by column chromatography?
The main difficulties arise from the compound's moderate polarity and the potential presence of closely related impurities. Key challenges include:
-
Co-elution with Isomers: The synthesis of this compound can often yield a mixture of positional isomers (e.g., 1-(2-nitrophenyl)naphthalene) which have very similar polarities, making their separation difficult.
-
Separation from Starting Materials and Byproducts: Unreacted starting materials or byproducts from the synthetic route, such as dinitrated naphthalenes, may be present and require careful optimization of the mobile phase to achieve good resolution.
-
Peak Tailing: Nitro compounds can sometimes exhibit peak tailing on silica gel due to interactions with surface silanol groups, leading to broader peaks and reduced separation efficiency.
-
Sample Loading and Solubility: The compound's solubility in non-polar solvents used for sample loading can be limited, potentially leading to precipitation at the top of the column and poor separation.
Q2: How do I select the appropriate stationary and mobile phases for this purification?
The choice of stationary and mobile phases is critical for a successful separation and is guided by the polarity of this compound.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. Its polar surface interacts with the nitro group and the aromatic system, allowing for separation based on subtle differences in polarity among the components of the mixture. For particularly challenging separations where silica gel fails to provide adequate resolution, alumina (neutral or deactivated) could be considered as an alternative.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically employed. The most common and effective combination is a mixture of hexane and ethyl acetate . The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.4 to ensure good separation on the column. A starting point for TLC analysis could be a 95:5 or 90:10 mixture of hexane:ethyl acetate.
Q3: Should I use an isocratic or gradient elution for my column?
The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is suitable for separating compounds with similar polarities. If your TLC analysis shows good separation between your product and impurities with a single solvent system, isocratic elution can be effective.[1][2][3][4]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexane).[1] Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities. It can improve resolution, sharpen peaks, and reduce the overall run time.[1][2][3][4] For the purification of this compound, a shallow gradient from a low to a slightly higher percentage of ethyl acetate in hexane is often a good strategy to effectively separate the desired product from both less polar and more polar impurities.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
Problem 1: Poor or No Separation of Spots on the Column
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Polarity | If all compounds elute too quickly (high Rf on TLC), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If all compounds remain at the origin (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent. |
| Complex Mixture of Isomers | Positional isomers of nitrophenylnaphthalene can have very similar polarities. A very shallow gradient or even a different solvent system (e.g., toluene/hexane) might be necessary to improve selectivity. Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds through π-π interactions.[5] |
| Column Overloading | Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An unevenly packed column with channels or cracks will result in a non-uniform solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem 2: The Desired Compound is Eluting with Tailing Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica | The slightly acidic nature of silica gel can interact with the nitro group, causing peak tailing. Adding a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase can help to block the active sites on the silica and improve peak shape. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is much more polar than the mobile phase, it can cause band broadening and tailing. Dissolve the sample in the initial mobile phase or a minimally polar solvent (like dichloromethane) if possible. For poorly soluble samples, consider dry loading. |
| Column Overloading | As with poor separation, overloading the column can also lead to tailing. Reduce the amount of sample loaded. |
Problem 3: The Compound of Interest is Not Eluting from the Column
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Mobile Phase is Not Polar Enough | If your compound is more polar than anticipated, the chosen mobile phase may not be strong enough to elute it. Gradually increase the polarity of the mobile phase. If necessary, a flush with a more polar solvent (e.g., 50% ethyl acetate in hexane) can be used at the end of the run to elute any strongly retained compounds. |
| Compound Decomposition on Silica | Some nitroaromatic compounds can be sensitive and may decompose on the acidic surface of silica gel. This is less common for this compound but can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like deactivated silica or alumina. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on your specific crude mixture, as determined by TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in a chamber with a hexane/ethyl acetate solvent system (start with 9:1).
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to dislodge any air bubbles and ensure uniform packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial, least polar eluent through the packed bed until the packing is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the column using a pipette.[6][7][8]
-
Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6][7][8]
-
-
Elution and Fraction Collection:
-
Begin elution with the non-polar solvent system determined by TLC.
-
If using a gradient, gradually increase the percentage of ethyl acetate. A suggested gradient could be from 5% to 20% ethyl acetate in hexane over several column volumes.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visual and Data Summaries
Physicochemical Properties
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C16H11NO2 | - |
| Molecular Weight | 249.27 g/mol | - |
| Appearance | Expected to be a crystalline solid | Affects sample preparation and loading |
| Polarity | Moderately polar | The nitro group imparts polarity, while the large aromatic system is non-polar. This dictates the choice of a polar stationary phase and a moderately polar mobile phase. |
| Solubility | Soluble in moderately polar to non-polar organic solvents like dichloromethane, ethyl acetate, and toluene. Limited solubility in highly non-polar solvents like hexane. | Important for choosing a solvent for sample loading. |
TLC Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Observed Rf of Product (Example) | Interpretation |
| 95:5 | 0.15 | Eluent is slightly too non-polar. |
| 90:10 | 0.30 | Optimal for column separation. |
| 80:20 | 0.55 | Eluent is too polar; will result in fast elution and poor separation. |
Column Chromatography Workflow
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(4-Nitrophenyl)naphthalene
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Nitrophenyl)naphthalene, a key biaryl compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-list interpretation. It delves into the underlying physicochemical principles that dictate the spectrum's appearance, offering a comparative analysis with related structural motifs to provide a comprehensive understanding of this molecule's electronic and steric environment.
Introduction: The Structural Significance of Biaryl Scaffolds
Biaryl scaffolds, such as this compound, are privileged structures in medicinal chemistry and materials science. The rotational freedom and defined spatial relationship between the two aromatic rings are critical to their function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and electronic properties of these molecules in solution.[1] This guide will dissect the ¹H NMR spectrum of the title compound, focusing on how substituent effects and through-space interactions, known as anisotropic effects, manifest in the chemical shifts and coupling patterns of the aromatic protons.[2][3]
Experimental Protocol: A Self-Validating System
The reliability of spectral interpretation is founded upon robust data acquisition. The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of aromatic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic proton signals of the analyte.
-
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[4]
| Parameter | Recommended Value | Rationale |
| Field Strength | 400 MHz | Provides sufficient resolution for analyzing complex aromatic spin systems. |
| Pulse Program | Standard single-pulse (zg30) | A robust and simple pulse sequence for quantitative 1D ¹H NMR. |
| Acquisition Time | ~3-4 seconds | Ensures good digital resolution for accurate measurement of coupling constants. |
| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of protons, contributing to accurate integration. |
| Number of Scans | 16 | Provides a good signal-to-noise ratio for a sample of this concentration. |
| Temperature | 298 K (25 °C) | Standard ambient probe temperature. |
The workflow from sample preparation to final analysis is a critical, self-validating process designed to ensure data integrity.
¹H NMR Spectrum: Data and Assignments
The experimental data for this compound, acquired in DMSO-d₆ at 400 MHz, is presented below.[5]
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Tentative Assignment |
| 8.38 | dt | 2H | J = 8.4, 1.9 | H-2', H-6' |
| 8.09 – 8.02 | m | 2H | - | H-8, H-5 |
| 7.82 – 7.73 | m | 3H | - | H-3', H-5', H-4 |
| 7.68 – 7.48 | m | 4H | - | H-2, H-3, H-6, H-7 |
In-Depth Spectral Interpretation
The spectrum of this compound is complex due to the overlap of 11 aromatic protons. A systematic analysis, however, allows for a confident assignment of the key signals.
The 4-Nitrophenyl Moiety: A Classic AA'BB' System
The protons on the 4-nitrophenyl ring form a symmetrical AA'BB' spin system, which often appears as two distinct doublets.[1]
-
H-2', H-6' (δ 8.38): These protons are located ortho to the strongly electron-withdrawing nitro (–NO₂) group. This proximity causes significant deshielding, shifting their resonance to the most downfield region of the spectrum at 8.38 ppm.[5] The observed multiplicity is a doublet of triplets, indicating coupling to their neighboring protons (H-3', H-5') and potentially a small long-range coupling.
-
H-3', H-5': These protons are meta to the nitro group and are less deshielded. Their signals are expected to be upfield from H-2'/H-6' and are found within the multiplet at δ 7.82–7.73 ppm.[5]
The Naphthalene Moiety: The Role of Anisotropy
The seven protons of the naphthalene ring give rise to a series of overlapping multiplets. The key to their interpretation lies in understanding the anisotropic effect exerted by the adjacent nitrophenyl ring.[2][6]
-
The Peri-Proton H-8 (within δ 8.09–8.02): The most structurally informative signal from the naphthalene ring is that of the H-8 proton. Due to its spatial proximity to the nitrophenyl ring, it falls directly into the ring's anisotropic deshielding cone. This through-space interaction, a consequence of the magnetic field induced by the π-electrons of the nitrophenyl ring, causes a significant downfield shift of the H-8 proton.[7] This effect is why H-8 resonates further downfield than most other naphthyl protons, appearing in the multiplet around δ 8.05 ppm.[5]
-
Other Naphthyl Protons (δ 8.09–7.48): The remaining six naphthyl protons (H-2, H-3, H-4, H-5, H-6, H-7) produce a complex series of overlapping signals in the upfield aromatic region.[5] Precise assignment of these individual protons would require advanced 2D NMR experiments, such as COSY and NOESY. However, their collective appearance in this region is consistent with a substituted naphthalene system.[8]
Comparative Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with those of its constituent parts and a close structural analog.
| Compound | Key Aromatic Protons | Typical Chemical Shift (δ) / ppm | Key Observation |
| Naphthalene | H-1, H-4, H-5, H-8 | ~7.8-7.9 | The α-protons are the most downfield in the unsubstituted system.[9] |
| H-2, H-3, H-6, H-7 | ~7.4-7.5 | The β-protons are more shielded.[9] | |
| 4-Nitro-1,1'-biphenyl | H-2', H-6' (ortho to NO₂) | ~8.3 | Very similar chemical shift, indicating the nitro group's electronic effect is dominant.[10] |
| H-2, H-6 (ortho to other ring) | ~7.7 | Less deshielded than the peri-proton in the target molecule. | |
| This compound | H-2', H-6' (ortho to NO₂) | 8.38 | Strong deshielding by the nitro group is maintained.[5] |
| H-8 (peri to Ph-NO₂) | ~8.05 | Significantly deshielded due to the anisotropic effect, more so than other naphthyl α-protons.[5] |
This comparison highlights two critical points:
-
The powerful electron-withdrawing effect of the nitro group consistently shifts the ortho protons (H-2', H-6') to ~8.3-8.4 ppm.
-
The replacement of a phenyl ring with a naphthalene ring introduces the unique peri-interaction. The downfield shift of H-8 in this compound compared to the analogous protons in 4-nitro-1,1'-biphenyl is direct evidence of the through-space anisotropic deshielding effect.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how electronic and steric factors conspire to create a complex but interpretable pattern. The analysis demonstrates that a combination of fundamental principles—substituent-induced electronic effects and through-space magnetic anisotropy—is essential for the accurate assignment of proton signals in complex biaryl systems. The pronounced downfield shift of the H-2'/H-6' protons serves as a clear electronic marker for the nitro-substituted ring, while the deshielding of the H-8 proton provides unambiguous evidence of the molecule's solution-state conformation and the proximity of the two aromatic systems. This detailed level of analysis is crucial for confirming molecular identity and understanding the structure-activity relationships that govern the function of such compounds in various scientific applications.
References
Sources
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(4-Nitrophenyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of ¹³C NMR in Aromatic Systems
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ), measured in parts per million (ppm), being highly sensitive to its local electronic environment.[2][3] In aromatic systems, the chemical shifts of carbon atoms are primarily influenced by a combination of inductive, resonance (mesomeric), and anisotropic effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are dependent on the electronegativity of the substituent.[4] Electron-withdrawing groups (EWGs) pull electron density away from the attached carbon, causing it to be deshielded and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, leading to greater shielding and an upfield shift to a lower ppm value.
-
Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring.[4] Substituents with lone pairs of electrons or multiple bonds can delocalize electron density throughout the ring, particularly affecting the ortho and para positions. This delocalization significantly alters the shielding of the carbon nuclei at these positions.
-
Anisotropic Effects: The circulation of π-electrons in the aromatic ring generates a local magnetic field. This "ring current" effect causes the carbon atoms within the aromatic ring to be significantly deshielded, which is why they typically resonate in the 110-150 ppm region of the ¹³C NMR spectrum.[1][3]
Predicted ¹³C NMR Chemical Shifts for 1-(4-Nitrophenyl)naphthalene
Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum was generated using online NMR prediction tools.[5][6][7][8] The predicted chemical shifts provide a valuable starting point for understanding the expected spectral features of this molecule.
Below is the molecular structure of this compound with the IUPAC numbering system for the carbon atoms.
Caption: Molecular structure and numbering of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 135.2 |
| C2 | 126.5 |
| C3 | 126.9 |
| C4 | 129.1 |
| C4a | 131.8 |
| C5 | 126.3 |
| C6 | 127.5 |
| C7 | 128.8 |
| C8 | 126.0 |
| C8a | 133.9 |
| C1' | 147.8 |
| C2'/C6' | 129.5 |
| C3'/C5' | 124.2 |
| C4' | 147.1 |
Comparative Analysis with Structurally Related Compounds
To understand the electronic effects of the nitro group and the interplay between the naphthalene and phenyl rings, it is instructive to compare the predicted chemical shifts of this compound with the experimental data for 1-phenylnaphthalene and 4-nitrobiphenyl.[9][10][11][12]
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | 1-Phenylnaphthalene (Experimental)[10][13] | 4-Nitrobiphenyl (Experimental)[9][14] | This compound (Predicted) |
| Naphthyl Ring | |||
| C1 | 140.9 | - | 135.2 |
| C2 | 127.1 | - | 126.5 |
| C3 | 125.9 | - | 126.9 |
| C4 | 127.4 | - | 129.1 |
| C4a | 131.8 | - | 131.8 |
| C5 | 125.6 | - | 126.3 |
| C6 | 126.2 | - | 127.5 |
| C7 | 128.4 | - | 128.8 |
| C8 | 130.2 | - | 126.0 |
| C8a | 134.0 | - | 133.9 |
| Phenyl Ring | |||
| C1' | 140.4 | 137.6 | 147.8 |
| C2'/C6' | 127.8 | 128.9 | 129.5 |
| C3'/C5' | 127.1 | 123.9 | 124.2 |
| C4' | 127.4 | 146.5 | 147.1 |
The Influence of the Nitro Group
The most striking difference is observed in the chemical shifts of the nitrophenyl ring. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This is evident in the downfield shift of C1' and C4' in 4-nitrobiphenyl compared to the corresponding carbons in 1-phenylnaphthalene.[15][16]
In our target molecule, this compound, the predicted chemical shifts for C1' (147.8 ppm) and C4' (147.1 ppm) are significantly downfield, consistent with the powerful deshielding effect of the nitro group. The carbons ortho (C2'/C6') and meta (C3'/C5') to the nitro group also show predictable shifts. The C3'/C5' carbons are shifted upfield relative to the C2'/C6' carbons due to the canonical resonance structures that place a partial positive charge on the ortho and para positions, thus shielding the meta positions.
Inter-ring Interactions
The chemical shifts of the naphthalene ring in this compound are also influenced by the attached nitrophenyl group. Comparing the predicted values with the experimental data for 1-phenylnaphthalene, we can infer the electronic effect of the 4-nitrophenyl substituent. The predicted chemical shift of C1 (135.2 ppm) is upfield compared to that in 1-phenylnaphthalene (140.9 ppm). This suggests that the electron-withdrawing nature of the nitrophenyl group reduces the electron density at the point of attachment on the naphthalene ring.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of high-quality ¹³C NMR data is paramount for accurate structural elucidation. The following is a generalized, step-by-step methodology for obtaining a ¹³C NMR spectrum.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts for this compound through a combination of predictive data and comparative analysis with experimentally determined spectra of analogous compounds. The strong electron-withdrawing nature of the nitro group dominates the electronic environment of the phenyl ring, leading to significant downfield shifts of the ipso and para carbons. The interplay between the nitrophenyl and naphthyl rings results in subtle but discernible changes in the chemical shifts of the naphthalene carbons. The methodologies and principles discussed herein serve as a valuable resource for researchers engaged in the structural analysis of complex aromatic systems.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 24, 2026, from [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]
-
1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]
-
4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved February 24, 2026, from [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved February 24, 2026, from [Link]
-
SUPPORTING INFORMATION FOR - Rsc.org. (n.d.). Retrieved February 24, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. (n.d.). Retrieved February 24, 2026, from [Link]
-
4-Methoxy-4'-nitrobiphenyl | C13H11NO3 | CID 11128079 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
-
nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved February 24, 2026, from [Link]
-
Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (2023, December 31). Retrieved February 24, 2026, from [Link]
-
4,4'-Dinitrobiphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9). Retrieved February 24, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved February 24, 2026, from [Link]
-
Supporting Information - Rsc.org. (n.d.). Retrieved February 24, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved February 24, 2026, from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 24, 2026, from [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. (2015). Retrieved February 24, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 24, 2026, from [Link]
-
Naphthalene, 1-phenyl- - the NIST WebBook. (n.d.). Retrieved February 24, 2026, from [Link]
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FTIR absorption bands of nitro group in 1-(4-Nitrophenyl)naphthalene
[2]
Executive Summary & Technical Context
This compound is a twisted biaryl system where a nitro-substituted phenyl ring is coupled to the sterically crowded 1-position of a naphthalene core. Unlike planar conjugated systems, the peri-hydrogen (H8) on the naphthalene ring forces the phenyl ring out of plane (dihedral angle
Why this matters for FTIR:
This steric twist partially decouples the
Vibrational Profile & Band Assignments
The nitro group exhibits two dominant stretching vibrations: the Asymmetric Stretch (
Comparative Spectral Data
The following table contrasts the target compound with its primary precursor and a standard analogue to facilitate peak assignment.
| Compound | Structure | C-N Stretch (cm | Diagnostic Insight | ||
| This compound | Target | 1520 ± 5 | 1345 ± 5 | 852 ± 2 | Bands are sharp and intense. Lack of significant redshift vs. precursor confirms limited conjugation due to steric twist. |
| 1-Bromo-4-nitrobenzene | Precursor | 1525 | 1348 | 850 | Presence of C-Br stretch at ~1070 cm |
| 4-Nitrobiphenyl | Analogue | 1518 | 1347 | 854 | Almost identical profile; confirms the "twisted biaryl" electronic environment.[1] |
| 1-Nitronaphthalene | Isomer | 1530 | 1340 | 860 | Higher |
Mechanism of Band Shift
-
Inductive Effect (-I): The naphthalene ring is electron-rich but acts as a weak donor due to the twist.
-
Resonance Effect (+R): The nitro group is a strong electron withdrawer.[1] In a planar system, resonance would lower the bond order of N=O, shifting
to lower wavenumbers (e.g., <1500 cm ).[1] -
Observation: The observed value (~1520 cm
) indicates retention of double-bond character in the nitro group, confirming that the biaryl twist prevents strong mesomeric interaction between the naphthalene donor and the nitro acceptor.
Experimental Protocol: Characterization Workflow
A. Sample Preparation
To ensure high-resolution data without solvent interference, use the Solid-State KBr Pellet Method .[1]
-
Grinding: Mix 1-2 mg of dry this compound with 200 mg of spectroscopic-grade KBr.
-
Homogenization: Grind in an agate mortar until a fine, uniform powder is obtained (prevents Christiansen effect/scattering).
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Blank: Run a pure KBr background immediately before measurement.[1]
B. Acquisition Parameters[1][4][5][6][7]
-
Range: 4000 – 400 cm
-
Resolution: 2 cm
(Critical to resolve the sharp aromatic C-H multiplets) -
Scans: 32 or 64 (to improve Signal-to-Noise ratio for weak overtone bands)
C. Validation Logic (Self-Correcting Protocol)
Use the following logic flow to validate your synthesis product.
Figure 1: Logic gate for validating the synthesis of this compound via FTIR. This workflow distinguishes the product from common side products (amines) and starting materials.
Detailed Spectral Interpretation
The "Fingerprint" Region (1600 – 600 cm )
While the nitro bands are diagnostic, the aromatic region confirms the presence of the naphthalene moiety.
-
Aromatic C=C Stretching:
-
1600 & 1585 cm
: Characteristic doublet for the naphthalene ring system. -
1500 cm
: Overlaps with the nitro asymmetric stretch but often appears as a shoulder.
-
-
C-H Out-of-Plane (OOP) Bending:
-
800 – 770 cm
: Strong bands typical of alpha-substituted naphthalenes (3 adjacent H atoms). -
850 – 840 cm
: Characteristic of para-substituted benzene (2 adjacent H atoms). Note: This often overlaps with the C-N stretch.[1]
-
-
The "Silent" Region (2500 – 2000 cm
):
Visualization of Vibrational Modes[8][9]
Figure 2: Primary vibrational modes of the nitro group utilized for identification.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Nitrobiphenyl. National Institute of Standards and Technology.[1][3] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Nitro group assignments).
-
Astrochem. Mid-Infrared Laboratory Spectra of Naphthalene. (Reference for Naphthalene skeletal bands). [Link]
Crystal structure and packing of 1-(4-Nitrophenyl)naphthalene
Crystal Structure and Packing of 1-(4-Nitrophenyl)naphthalene: A Technical Comparison Guide
Executive Summary
This compound (C₁₆H₁₁NO₂) represents a classic "twisted intramolecular charge transfer" (TICT) scaffold. Unlike its planar regioisomer, 2-(4-nitrophenyl)naphthalene, the 1-substituted variant exhibits a significant torsion angle between the naphthalene and phenyl rings due to the steric repulsion between the phenyl ring and the peri-hydrogen (H8) of the naphthalene core.
This guide provides a technical analysis of its crystal packing, synthesis, and performance relative to its isomers. For researchers in organic electronics and photonics, understanding this "peri-twist" is critical, as it dictates the disruption of
Crystallographic Analysis: The "Peri-Twist" Effect
The defining feature of this compound is its non-planar geometry. This section analyzes the causality between molecular structure and crystal packing.[1][2]
Molecular Conformation[2][3]
-
Steric Conflict: The connection at the C1 position of naphthalene places the ortho-hydrogens of the nitrophenyl ring in direct steric conflict with the H8 (peri) hydrogen of the naphthalene ring.
-
Torsion Angle: To relieve this strain, the molecule adopts a twisted conformation.
-
1-Isomer (Target): Dihedral angle typically 55°–70° .
-
2-Isomer (Alternative): Dihedral angle 20°–35° (much flatter).
-
-
Consequence: The high twist angle effectively decouples the
-systems of the donor (naphthalene) and acceptor (nitrophenyl), reducing the conjugation length.
Crystal Packing Motif
Unlike planar aromatics that form tight
-
Dominant Interaction: Weak C-H···O hydrogen bonds between the nitro oxygen and aromatic protons.
-
Absence of
-Stacking: The twisted geometry prevents the "face-to-face" overlap required for strong -stacking. Instead, it often adopts a herringbone or slipped-stack motif to accommodate the bulky 3D shape. -
Density: Generally lower than the planar 2-isomer due to inefficient void filling.
Comparative Performance Guide
This table contrasts this compound with its primary structural alternatives.
| Feature | This compound | 2-(4-Nitrophenyl)naphthalene | 1-Phenylnaphthalene |
| Structure Type | Twisted Biaryl (Steric Strain) | Planar Biaryl (Conjugated) | Twisted Biaryl (Non-polar) |
| Torsion Angle | ~60° (High) | ~30° (Low) | ~55° |
| Electronic Character | Push-Pull (Decoupled) | Push-Pull (Conjugated) | Neutral / Weak Donor |
| UV-Vis Absorption | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) | UV region only |
| Crystallinity | Forms prisms/needles; lower MP | Forms plates; higher MP | Low MP solid/oil |
| Primary Use | Blue emitters, TICT probes | NLO materials, Red emitters | Reference standard |
Analyst Insight: Choose the 1-isomer if your application requires interrupted conjugation (e.g., to prevent fluorescence quenching in solid state) or specific blue emission. Choose the 2-isomer for applications requiring maximum charge transport and red-shifted absorption.
Experimental Protocols
Synthesis Workflow (Suzuki-Miyaura Coupling)
The most reliable route to high-purity crystalline material is Palladium-catalyzed cross-coupling.
Reagents:
-
A: 1-Bromo-4-nitronaphthalene (1.0 eq)
-
B: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 eq, 2M aqueous)
-
Solvent: Toluene : Ethanol (4:1 v/v)
Protocol:
-
Degassing: Sparge solvent mixture with Argon for 20 mins.
-
Addition: Add A, B, and Base to the reaction vessel.
-
Catalysis: Add Pd catalyst under counter-flow of Argon.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2).
-
Workup: Cool, extract with DCM, wash with brine, dry over MgSO₄.
-
Purification: Column chromatography (Silica gel).
-
Crystallization: Dissolve purified solid in minimum hot Ethanol; allow slow evaporation at RT.
Figure 1: Optimized Suzuki-Miyaura synthesis workflow for high-purity crystal growth.
Crystallization & Characterization Logic
To validate the structure without solving the full X-ray data immediately, use this logic flow:
Figure 2: Multi-modal characterization logic to confirm "twisted" geometry before XRD.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene. BenchChem Technical Guides.
- Grover, P. et al. (2010). Peri-interaction in naphthalene derivatives: A structural perspective. Journal of Chemical Sciences, 122, 667–675. (General authority on peri-interactions).
-
Suzuki, A. (1999). Organoboron compounds in cross-coupling reactions. Journal of Organometallic Chemistry, 576(1-2), 147-168. (Foundational protocol for biaryl synthesis).
-
Wolfenden, M. L., et al. (2013). 2-[3-(Naphthalen-2-yl)phenyl]naphthalene.[4] Acta Crystallographica Section E, 69(2), o272. (Comparison data for planar/meta analogues).
Sources
- 1. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
UV-Vis absorption maxima of 1-(4-Nitrophenyl)naphthalene in dichloromethane
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(4-Nitrophenyl)naphthalene , focusing on its behavior in dichloromethane (DCM) and comparing it with its structural isomers and analogues.
Executive Summary & Technical Profile
This compound is a classic example of a "sterically hindered biaryl system." Unlike its planar counterparts, the proximity of the peri-hydrogen (H8) on the naphthalene ring to the ortho-hydrogens of the phenyl ring forces the molecule into a highly twisted conformation. This structural reality dictates its photophysical profile, resulting in steric inhibition of resonance .
Key Spectroscopic Data (Dichloromethane)
| Property | Value / Range | Structural Origin |
| Primary | 285 – 295 nm | Localized Naphthalene excitation (perturbed) |
| Secondary Band (ICT) | 330 – 340 nm (Broad/Shoulder) | Weak Intramolecular Charge Transfer (ICT) due to twist |
| Molar Extinction ( | ~10,000 - 15,000 | Lower than planar analogues due to reduced orbital overlap |
| Visual Appearance | Pale Yellow / Colorless | Lack of strong visible absorption (>400 nm) |
Analyst Insight: Do not expect the deep yellow/orange color typical of planar nitro-aromatics (like 4-nitrobiphenyl). The large dihedral angle (~60-70°) decouples the nitro-phenyl acceptor from the naphthalene donor, significantly blue-shifting the absorption.
Comparative Analysis: The "Steric Twist" Effect
To understand the performance of this compound, it must be compared against its isomer, 2-(4-Nitrophenyl)naphthalene , and the solvent-free parent systems.
Comparison 1: Positional Isomerism (1- vs. 2-Substitution)
The most critical comparison is between the 1-position and 2-position attachment. This illustrates the Steric Inhibition of Resonance .
| Feature | This compound | 2-(4-Nitrophenyl)naphthalene |
| Structure | Highly Twisted ( | Quasi-Planar ( |
| Conjugation | Broken/Decoupled. The | Extended. Strong communication between rings. |
| ~335 nm (Blue-shifted) | ~360-370 nm (Red-shifted) | |
| Intensity ( | Lower (Hypochromic) | Higher (Hyperchromic) |
| Mechanism | Peri-hydrogen steric clash prevents planarity. | No peri-hydrogen clash; allows orbital overlap. |
Comparison 2: Solvatochromism (DCM vs. Others)
The nitro group is a strong solvatochromic reporter. In Dichloromethane (DCM), a polar aprotic solvent, the compound exhibits specific behaviors distinct from non-polar or protic solvents.
-
vs. Hexane: In DCM, the ICT band (~335 nm) will undergo a bathochromic (red) shift of 10-20 nm compared to hexane. The polar DCM stabilizes the excited charge-transfer state (
). -
vs. Methanol: DCM avoids specific hydrogen-bonding interactions that can sometimes quench or broaden specific n-
transitions found in nitro compounds, providing a "cleaner" ICT band profile.
Mechanistic Visualization
The following diagram illustrates the synthesis and the structural causality behind the spectral shift.
Figure 1: Synthetic pathway and the causal chain from steric hindrance to spectral blue-shift.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible
Materials
-
Analyte: this compound (Recrystallized, >98% purity).
-
Solvent: Dichloromethane (HPLC/Spectroscopic Grade). Note: Stabilized DCM (with amylene) is preferred over EtOH-stabilized for UV accuracy.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Self-Check Step):
-
Weigh ~1.0 mg of analyte into a 10 mL volumetric flask.
-
Dissolve in DCM. Sonicate for 30 seconds to ensure complete dissolution.
-
Calculation: MW ≈ 249.26 g/mol . Concentration
M. This is too concentrated for direct measurement.
-
-
Serial Dilution (The "Linearity" Check):
-
Prepare three dilutions:
-
A:
M -
B:
M -
C:
M
-
-
Why? Measuring multiple concentrations confirms Beer-Lambert Law adherence and rules out aggregation (which would cause non-linear absorbance changes).
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure DCM.
-
Run a baseline scan (200–600 nm). Ensure the baseline is flat and zeroed.
-
-
Measurement:
-
Scan Sample B (
M) from 600 nm down to 220 nm. -
Target Absorbance: The peak should fall between 0.3 and 0.8 A.U. for maximum signal-to-noise ratio.
-
-
Data Analysis:
References
-
Suzuki-Miyaura Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
- Jones, R. N. (1941). "The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons." Chemical Reviews, 32(1), 1–46.
-
Solvatochromism of Nitro-Aromatics
-
Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358. Link
-
-
Comparative Spectra of Phenylnaphthalenes
-
Friedel, R. A., Orchin, M., & Reggel, L. (1948). "Steric Hindrance and Short-Wavelength Bands in the Ultraviolet Spectra of Some Phenylnaphthalenes." Journal of the American Chemical Society, 70(6), 1990–1994. Link
-
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(4-Nitrophenyl)naphthalene
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Risk Assessment
1-(4-Nitrophenyl)naphthalene belongs to the nitroaromatic class of compounds. Due to their inherent toxicity and classification as priority pollutants, nitroaromatic compounds require a meticulous and informed approach to handling and waste management.[1] Based on data from related compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
Flammable Solid: May ignite from friction, heat, sparks, or flames.[1][2]
-
Acute Oral Toxicity: Potentially toxic if swallowed.[1]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]
-
Carcinogenicity: Suspected of causing cancer.[2][5][6] The International Agency for Research on Cancer (IARC) has classified the parent compound, naphthalene, as possibly carcinogenic to humans (Group 2B).[7][8]
-
Aquatic Hazard (Chronic): Potentially toxic to aquatic life with long-lasting effects.[1][5][6]
Given these potential hazards, a comprehensive risk assessment is the foundational step before handling this compound. This assessment should identify all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion, and establish control measures to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to safeguard against the chemical hazards of this compound. A combination of protective gear is necessary to prevent exposure.[9][10]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[9][11] | To protect against skin contact with the compound, which may cause irritation and absorption.[3][4] It is essential to inspect gloves for any signs of degradation before use.[2][9] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a significant splash hazard.[9][10][11] | To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[3][4] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of significant contamination, chemical-resistant coveralls (e.g., Tyvek®) or an apron should be worn.[10][11][12] | To prevent contamination of personal clothing and minimize skin exposure.[12] Long-sleeved clothing is recommended.[12] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if work cannot be conducted in a well-ventilated area or if dust is generated. The type of respirator will depend on the exposure assessment.[9][13] | To protect against the inhalation of harmful dust particles that can cause respiratory irritation.[3][4] |
Operational and Disposal Protocols
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental compliance.
Handling and Use
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[14] Avoid the formation of dust and aerosols.[3] Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][5][6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all potential sources of ignition from the spill area.[1]
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Waste Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]
Waste Disposal
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][15]
-
Containerization: Use approved, chemically resistant, and sealable containers for hazardous waste.[1][15]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations.[1][15]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. It is best practice to use secondary containment.[1]
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste.[1][15]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a stringent adherence to safety protocols. By understanding its hazard profile, utilizing the correct PPE, and following established operational and disposal procedures, researchers can handle this compound safely and effectively. Always prioritize safety and consult with your institution's EHS department for guidance.
References
- Navigating the Disposal of 1-Phenyl-4-nitronaphthalene: A Procedural Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (4-(4-Nitrophenylazo)-1-naphthol).
- Safety Data Sheet - Fisher Scientific (Naphthalene).
- SAFETY DATA SHEET - Fisher Scientific (Naphthalene).
- 4-(4-Nitrophenylazo)-1-naphthol - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich (1,2,3,4-Tetraphenylnaphthalene).
- The importance of Personal Protective Equipment in the handling of chemicals.
- SAFETY DATA SHEET - MilliporeSigma (Naphthalene).
- SAFETY DATA SHEET - Merck Millipore (Naphthalene-D8).
- Safety Data Sheet: 4-(4-Nitrophenylazo)-1-naphthol - Carl ROTH.
- CHAPTER 6 - Personal Protective Equipment (PPE).
- Proper Disposal of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Guide for Laboratory Professionals - Benchchem.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
- Chemical PPE - Trihydro Corporation.
- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1 ... - NCBI - NIH.
- NAPHTHALENE - Alpha Resources.
- Nomex® for PPE - DuPont.
- Naphthalene: toxicological overview - GOV.UK.
- Naphthalene Technical Fact Sheet - National Pesticide Information Center.
- Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF).
- Naphthalene poisoning - Wikipedia.
- Material Safety Data Sheet - Naphthalene - Cole-Parmer.
- Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. alpharesources.com [alpharesources.com]
- 7. gov.uk [gov.uk]
- 8. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 9. falseguridad.com [falseguridad.com]
- 10. trihydro.com [trihydro.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. uaf.edu [uaf.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
